2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide
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Overview
Description
2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a trifluoromethyl group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the fluorobenzoyl aniline derivative, followed by the introduction of the trifluoromethyl pyrimidine moiety. The final step involves the coupling of the pyrimidine derivative with N-methylthiophene-3-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[4-chloro-2-(2-fluorobenzoyl)anilino]-3-oxopropionic acid ethyl ester
- 4-(2-(((4-fluorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
Uniqueness
2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H18F4N6O2S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C24H18F4N6O2S/c1-29-21(36)17-9-10-37-22(17)33-19-18(24(26,27)28)12-30-23(34-19)32-16-7-5-15(6-8-16)31-20(35)13-3-2-4-14(25)11-13/h2-12H,1H3,(H,29,36)(H,31,35)(H2,30,32,33,34) |
InChI Key |
MQLUFPGAAPEIPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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